
4-Tert-butylphenol
Overview
Description
4-Tert-butylphenol (4-t-BP; CAS 98-54-4; C₁₀H₁₄O) is an alkylphenol with a tertiary butyl group (-C(CH₃)₃) attached to the para position of a phenolic ring. It is widely used in industrial applications, including the production of phosphate esters, polymerization inhibitors, fragrances, and stabilizers . As an endocrine-disrupting compound (EDC), 4-t-BP exhibits estrogenic activity at low concentrations (ppb range), posing risks to aquatic ecosystems and human health . Its persistence in the environment, resistance to biodegradation, and toxicity have led to regulatory scrutiny, including its classification as a Substance of Very High Concern (SVHC) under the EU REACH regulation due to endocrine-disrupting properties .
Preparation Methods
Friedel-Crafts Alkylation Using Tert-Butyl Alcohol and Phosphorus Pentoxide Catalyst
Reaction Mechanism and Catalytic Pathways
The Friedel-Crafts alkylation of phenol with tert-butyl alcohol proceeds via protonation of TBA by the acidic catalyst, generating a tert-butyl carbocation intermediate. Phosphorus pentoxide (P₄O₁₀) acts as a mild Lewis acid, facilitating carbocation formation while minimizing side reactions such as etherification or polyalkylation. The electron-rich aromatic ring of phenol undergoes electrophilic substitution, preferentially at the para position due to steric hindrance at the ortho site. However, kinetic control under moderate acidity favors initial ortho-alkylation, followed by isomerization to the thermodynamically stable para isomer.
Industrial Process Optimization
The patented method (WO2018073835A1) specifies reaction conditions of 80–230°C for 6–8 hours in an autoclave reactor. Key parameters include:
- Molar ratio : Phenol to TBA at 1:1.2–1:5
- Catalyst loading : 5–15 wt% phosphorus pentoxide relative to phenol
- Temperature gradient : Initial 80°C for carbocation generation, ramping to 230°C to drive isomerization
Post-reaction, the mixture undergoes phase separation in a settling funnel, with the organic layer subjected to vacuum distillation to isolate 4-tert-butylphenol from ortho isomers and di-alkylated byproducts. Gas chromatography–mass spectrometry (GC-MS) analysis confirms a product distribution of 32.34% this compound, 26.34% 2-tert-butylphenol, 15.49% 2,4-di-tert-butylphenol, and 0.83% 2,6-di-tert-butylphenol after 6 hours.
Table 1: Product Distribution in Phosphorus Pentoxide-Catalyzed Alkylation
Compound | Concentration (%) |
---|---|
This compound | 32.34 |
2-Tert-butylphenol | 26.34 |
2,4-Di-tert-butylphenol | 15.49 |
2,6-Di-tert-butylphenol | 0.83 |
Selectivity and Byproduct Management
The equilibrium between ortho and para isomers shifts toward this compound at elevated temperatures (>150°C) due to decreased steric strain in the transition state. Di-alkylated products emerge from over-alkylation, necessitating precise stoichiometric control. The patent reports 60–70% phenol conversion with >60% selectivity for the para isomer, though residual ortho-alkylated species require energy-intensive distillation for removal.
Synergistic Brønsted/Lewis Acid Catalysis with Di-Tert-Butyl Peroxide
Dual Acid Catalytic System
Recent advancements employ iron(III) chloride (FeCl₃) and trifluoroacetic acid (TFA) to mediate alkylation using di-tert-butyl peroxide (DTBP) as the tert-butyl donor. This system operates through a radical pathway initiated by Fe³⁺-mediated homolysis of DTBP, generating tert-butoxy radicals. Subsequent hydrogen abstraction from TFA yields tert-butyl carbocations, which undergo electrophilic aromatic substitution on phenol. The Brønsted acidity of TFA synergizes with Fe³⁺’s Lewis acidity, lowering the activation energy for carbocation formation.
Reaction Kinetics and Selectivity
Under optimized conditions (25–50°C, 12–24 hours), this method achieves 5:1 para/ortho selectivity, significantly higher than conventional Friedel-Crafts protocols. While yields for mono-alkylation remain unspecified in the literature, di-alkylation of pre-formed this compound with DTBP proceeds at 73% yield to form 2,4-di-tert-butylphenol. The table below contrasts this approach with phosphorus pentoxide catalysis.
Table 2: Comparative Analysis of this compound Synthesis Methods
Environmental and Practical Considerations
The FeCl₃/TFA system operates at near-ambient temperatures, reducing energy input compared to high-temperature processes. However, DTBP’s peroxide functionality introduces explosion risks, mandating specialized handling. Catalyst recycling remains challenging due to iron leaching and TFA’s corrosivity, though ionic liquid immobilization strategies show promise for industrial adaptation.
Chemical Reactions Analysis
Types of Reactions
ICX5609070 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the resin into lower molecular weight compounds.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Lower molecular weight phenolic compounds.
Substitution: Alkylated or acylated phenolic resins.
Scientific Research Applications
Uses of 4-tert-Butylphenol
This compound has a variety of applications across different industries:
- Polymer Industry : It is used as a chain-length regulator in the production of polycarbonate resins . Phenolic resin applications account for 60-70% of all this compound used worldwide. These resins are used in rubber-based adhesives, paints, coating resins, and printing inks .
- Chemical Intermediate : It serves as an intermediate in the production of polycarbonate, phenolic, and epoxy resin polymers . It is also used in the manufacture of industrial varnishes .
- Fragrances : Another major use of this compound is in making perfume chemicals and aromatic compounds .
- Other Industrial Uses: this compound is also utilized in the production of leather chemicals and as an additive in the rubber industry. Additionally, it functions as an intermediate in the manufacturing of insecticides, UV stabilizers, and oil additives . It can also be found in household products like auto products, hobby/craft items, home maintenance supplies, and products for inside the home .
Manufacturing
This compound can be produced from an olefin composition containing a major amount of isobutylene and a minor amount of n-butene and isobutylene codimers. The reaction of the olefin composition with phenol occurs in the presence of water and a synthetic-alumina catalyst at a temperature between 140-230 degrees .
Environmental Considerations
This compound can be degraded by certain bacterial strains. S. fuliginis strain TIK-1 can transform this compound to 4-tert-butylcatechol, which is then further metabolized . Studies have also explored the photocatalytic degradation and mineralization of this compound in water using Fe-doped TiO2 nanoparticles under UV light irradiation .
Toxicity
Mechanism of Action
The mechanism of action of ICX5609070 primarily involves its ability to form strong adhesive bonds with various substrates. The phenolic hydroxyl groups interact with the surface of the substrate, creating a robust adhesive interface. Additionally, the compound’s chemical resistance enhances its durability and performance in harsh environments .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Inhibition of Phytophthora nicotianae Growth
4-t-BP demonstrates superior inhibitory effects against fungal pathogens compared to other alkylphenols. At 5 µg/mL, 4-t-BP achieved significant inhibition of P. nicotianae mycelium growth (Table 1), whereas 2,6-di-tert-butylphenol required 500 µg/mL for similar efficacy .
Table 1: Inhibition Rates of Selected Compounds Against P. nicotianae
Compound | Inhibition Rate at 5 µg/mL (%) | Inhibition Rate at 500 µg/mL (%) |
---|---|---|
4-Tert-butylphenol | 42.3 | 100.0 |
2,6-Di-tert-butylphenol | <10 | 78.5 |
4-Hydroxybenzoic acid | <5 | 100.0 |
Nicotine | Stimulated growth | N/A |
Endocrine Disruption and Acute Toxicity
- 4-t-BP vs. Bisphenol A (BPA): Both compounds are persistent EDCs, but 4-t-BP exhibits higher estrogenic potency in reporter gene assays. For example, 4-t-BP activates human estrogen receptor α at lower concentrations than BPA .
- Acute Toxicity in Aquatic Organisms: 4-t-BP has an LC₅₀ (lethal concentration) of 0.1 mg/L for Cyprinus carpio, comparable to nonylphenol but lower than BPA .
Sulfation Kinetics in Human Enzymes
The sulfation efficiency of 4-t-BP by human platelet phenol sulfotransferases is significantly lower than that of linear alkylphenols (e.g., 4-n-butylphenol). Branching in the alkyl chain increases the Michaelis constant (Kₘ), reducing enzyme affinity:
Table 2: Kinetic Parameters for Sulfation of 4-Substituted Butylphenols
Compound | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Specificity Constant (Vₘₐₓ/Kₘ) |
---|---|---|---|
4-n-Butylphenol | 15.2 | 4.8 | 0.32 |
4-sec-Butylphenol | 48.7 | 4.6 | 0.09 |
This compound | 112.5 | 4.3 | 0.04 |
The reduced specificity constant (1% of 4-nitrophenol’s value) highlights steric hindrance caused by the tertiary butyl group .
Environmental Remediation and Degradation
Adsorption Efficiency
Magnetic chitosan (MC) effectively removes 4-t-BP and BPA from water via pseudo-second-order kinetics and Langmuir isotherm models. 4-t-BP exhibits higher recovery rates than BPA in tap water (95.4–101.2% vs. 95.6–96.8%) due to stronger hydrophobic interactions .
Photocatalytic Degradation
Fe-doped TiO₂ catalysts mineralize 4-t-BP into CO₂ and H₂O via UV-AOPs (advanced oxidation processes). The degradation pathway involves hydroxylation to 4-tert-butylcatechol, followed by meta-cleavage to 3,3-dimethyl-2-butanone . In contrast, BPA degradation produces more stable intermediates, requiring longer treatment times .
Biodegradation
Sphingobium fuliginis strain TIK-1 metabolizes 4-t-BP via a meta-cleavage pathway, producing 4-tert-butylcatechol as a key intermediate.
Structural Analogs and Regulatory Status
4-t-BP shares structural similarities with other alkylphenols on the SIN List, such as butylated hydroxytoluene (BHT) and 2,4,6-tri-tert-butylphenol, which exhibit similar endocrine-disrupting and toxicological profiles . Regulatory actions, such as the EU’s SVHC designation, align with its hazard profile, distinguishing it from less regulated analogs like 4-n-butylphenol .
Biological Activity
4-Tert-butylphenol (4-TBP) is an organic compound widely used in industrial applications, particularly as a stabilizer and inhibitor in polymerization processes. Its biological activity has garnered attention due to its potential toxic effects on human health and the environment. This article explores the biological activity of 4-TBP, focusing on its toxicity, immunological effects, and metabolic pathways.
This compound is characterized by a tert-butyl group attached to a phenolic ring. Its structural formula is:
Property | Value |
---|---|
Molecular Weight | 150.22 g/mol |
Melting Point | 30-32 °C |
Boiling Point | 200-202 °C |
Solubility in Water | Low |
Toxicity and Environmental Impact
4-TBP has been shown to exhibit toxic effects on various aquatic organisms and mammals. Studies indicate that it interacts with estrogen receptors, suggesting potential endocrine-disrupting properties . It has been implicated in the degradation of aquatic ecosystems due to its persistence and bioaccumulation .
Vitiligo Induction
Several case studies have documented instances of contact-induced vitiligo following exposure to 4-TBP. In one notable study, a patient exhibited increased CD8+ T-cell reactivity against melanocytes exposed to 4-TBP, leading to widespread vitiligo lesions beyond the areas of primary contact. The mechanism proposed involves oxidative stress and apoptotic cell death in melanocytes, resulting in the release of melanocyte antigens that activate dendritic cells .
Immunological Responses
Research indicates that exposure to 4-TBP can provoke systemic immune responses. In vitro studies have shown that 4-TBP inhibits melanin synthesis in pigmented cells and stimulates the production of pro-inflammatory cytokines such as IL-6 and IL-8, which are crucial in autoimmune disease pathogenesis .
Metabolic Pathways
The metabolism of 4-TBP has been studied using specific bacterial strains capable of degrading this compound. For instance, Sphingobium fuliginis strain TIK-1 can utilize 4-TBP as a sole carbon source, metabolizing it through a hydroxylation process leading to the formation of 4-tert-butylcatechol. This pathway is initiated by hydroxylation followed by meta-cleavage .
Antioxidant Properties
Interestingly, some studies have suggested that related compounds, such as 2,4-di-tert-butylphenol, exhibit antioxidant properties. However, the antioxidant activity of 4-TBP itself remains less well characterized .
Key Findings from Recent Studies
- Toxicity : 4-TBP exhibits toxic effects on aquatic life and potential endocrine disruption in mammals.
- Vitiligo Cases : Documented cases show that exposure can lead to autoimmune responses resulting in vitiligo.
- Metabolic Pathways : Specific bacteria can degrade 4-TBP through established metabolic pathways.
- Immunological Effects : Increased T-cell reactivity suggests a systemic immune response upon exposure.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-t-BP, and how do reaction conditions influence product purity?
- 4-t-BP is synthesized via acid-catalyzed alkylation of phenol with isobutene or tert-butyl chloride. The choice of catalyst (e.g., zinc chloride) and solvent (alcohol or excess alkali) impacts yield and by-product formation. For instance, using isobutene with phenol under acidic conditions primarily yields 4-t-BP, while tert-butyl chloride in alkaline media minimizes side reactions like ortho-substitution. Purity (>99%) is achievable through vacuum distillation .
Q. How can researchers detect and quantify 4-t-BP in environmental or biological samples?
- Gas chromatography (GC) or high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) is standard. For complex matrices like biological tissues, solid-phase extraction (SPE) is recommended for sample cleanup. Nuclear magnetic resonance (NMR) using 4-t-BP as an internal standard (e.g., in 19F NMR with hexafluorobenzene as a reference) enables quantification in lipid-rich samples like oils .
Q. What are the primary physicochemical properties of 4-t-BP relevant to experimental design?
- Key properties include:
- Melting point: 96–101°C; Boiling point: 236–238°C .
- Log P (octanol-water): ~3.1, indicating moderate hydrophobicity .
- Reactivity: Acts as a weak acid (pKa ~10.5), forming salts with bases. It undergoes sulfonation, nitration, and oxidative coupling to form dimers or quinones under enzymatic (e.g., tyrosinase) or photolytic conditions .
Q. What standardized assays assess 4-t-BP's genotoxicity in vitro?
- The Ames test (OECD Guideline 471) using Salmonella typhimurium strains (TA98, TA100) is widely employed. A study reported no mutagenic activity at concentrations up to 5,000 µg/plate in the presence or absence of metabolic activation (S9 mix) .
Advanced Research Questions
Q. How do hydroxyl radicals (•OH) and hydrated electrons (e⁻aq) degrade 4-t-BP in aqueous systems, and what intermediates form?
- Electron beam or UV/H₂O₂ irradiation generates •OH and e⁻aq, which degrade 4-t-BP via:
- Hydroxylation: Formation of 4-tert-butylcatechol.
- Dimerization: Yield 4-t-BP dimers through radical coupling.
- Optimal degradation occurs at pH 6 with H₂O₂ concentrations ≥1 mM. GC-MS and HPLC track intermediates and pseudo-first-order kinetics (k = 0.027 min⁻¹) .
Q. What molecular mechanisms underlie 4-t-BP-induced toxicity in aquatic organisms?
- In zebrafish embryos, 4-t-BP (≥1 µM) disrupts calcium homeostasis, triggering endoplasmic reticulum stress and autophagy impairment via the miRNA-363/CACNA1D axis. This results in developmental defects (e.g., pericardial edema, spine curvature) and oxidative stress (ROS ↑ 200%). Transcriptomic analysis reveals downregulation of cardiac (tnnt2) and melanogenesis (tyr) genes .
Q. How do bacterial consortia metabolize 4-t-BP, and what pathways are involved?
- Sphingobium fuliginis strains (e.g., TIK-1) isolated from rhizosphere sediment degrade 4-t-BP as a sole carbon source. The pathway involves:
- Oxidative cleavage: Conversion to 4-tert-butylcatechol via monooxygenases.
- Meta-ring cleavage: Formation of aliphatic intermediates for β-oxidation.
- Complete degradation (1.0 mM in 72 hrs) is achieved under aerobic conditions at 30°C .
Q. What regulatory implications arise from 4-t-BP's classification as an SVHC (Substance of Very High Concern)?
- The EU classifies 4-t-BP as an SVHC due to endocrine-disrupting effects (ECHA, 2019). Researchers must comply with REACH restrictions (≤0.1% in mixtures) and adopt alternatives in polymer synthesis (e.g., non-phenolic chain terminators). Environmental monitoring in wastewater (detection limit: 0.1 µg/L via LC-MS/MS) is critical for risk assessment .
Q. How does 4-t-BP interact with tyrosinase, and what are the implications for depigmentation studies?
- 4-t-BP acts as a substrate for tyrosinase, forming stable 4-tert-butyl-ortho-benzoquinone via hydroxylation. This reaction (Km = 0.25 mM) is used to model monophenolase activity. Prolonged exposure in epidermal cells induces leukoderma through quinone-mediated cytotoxicity (IC₅₀ = 50 µM) .
Q. Methodological Considerations Table
Properties
IUPAC Name |
4-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQWRBYOIRBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30813-81-1 | |
Record name | Phenol, 4-(1,1-dimethylethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30813-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1020221 | |
Record name | 4-(1,1-Dimethylethyl)phenol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or practically white flakes. Has a disinfectant-like odor. May float or sink in water. Insoluble in water. (NTP, 1992), Solid, White needle-like crystals, phenolic odour | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 4-(1,1-Dimethylethyl) phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
463.1 °F at 760 mmHg (NTP, 1992), 237.00 °C. @ 760.00 mm Hg | |
Record name | 4-TERT-BUTYL PHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
235 °F (NTP, 1992) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Insoluble (NTP, 1992), 0.58 mg/mL at 25 °C, insoluble in water; soluble in ethanol; soluble in ether, moderately soluble (in ethanol) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-(1,1-Dimethylethyl) phenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/604/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908 at 176 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 158 °F (NTP, 1992) | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
98-54-4 | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-tert-Butylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,1-Dimethylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-TERT-BUTYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O81VMW36CV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 °F (NTP, 1992), 99 °C | |
Record name | 4-TERT-BUTYL PHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19934 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-tert-Butylphenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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